N-(3,4-dimethoxyphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a 1,8-naphthyridin ring, a 1,2,4-oxadiazol ring, and a phenyl ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of pi bonds in the rings. The electron-donating methoxy groups on the phenyl ring could have interesting effects on the electronic properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, the 1,8-naphthyridin ring might undergo electrophilic substitution reactions, while the 1,2,4-oxadiazol ring might undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the methoxy groups could increase the compound’s solubility in organic solvents .Scientific Research Applications
Synthesis and Cytotoxic Activity : This compound's derivatives have been synthesized and tested for cytotoxic activity against cancer cell lines. For example, a study by Deady et al. (2003) found that derivatives of this compound showed potent cytotoxicity against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some having IC(50) values less than 10 nM (Deady et al., 2003).
High Tg and Organosoluble Polymers for Light-Emitting Materials : A study by Liou et al. (2006) synthesized a new aromatic dicarboxylic acid derived from naphthylamine, which included the 1,3,4-oxadiazole structure. This was used to develop polymers with high glass-transition temperatures and solubility in organic solvents, potentially useful for light-emitting materials (Liou et al., 2006).
Antimicrobial and Anti-Proliferative Activities : A study conducted by Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole and evaluated their antimicrobial and anti-proliferative activities. Some derivatives showed broad-spectrum antibacterial activities and potent activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Development of Aromatic Polyimides and Poly(amide-1,3,4-oxadiazole)s : Research by Hsiao and Liou (2002) involved the synthesis of polyhydrazides and poly(amide-hydrazide)s from ether-naphthalene-dicarboxylic acids. These polymers, incorporating the 1,3,4-oxadiazole structure, exhibited high thermal stability and solubility in organic solvents, making them suitable for film casting (Hsiao & Liou, 2002).
Methodology for Synthesis of 1,3,4-Oxadiazole Derivatives : Ramazani and Rezaei (2010) developed a novel method for synthesizing 1,3,4-oxadiazole derivatives, which could be an alternative method to the synthesis of fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).
Safety and Hazards
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-11-5-7-14-18(24-13-6-8-16(26-3)17(9-13)27-4)15(10-21-19(14)22-11)20-23-12(2)25-28-20/h5-10H,1-4H3,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVOBMUHHZEHKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C4=NC(=NO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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